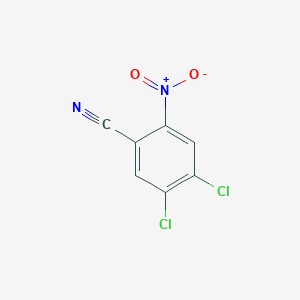

4,5-Dichloro-2-nitrobenzonitrile

カタログ番号 B2666897

CAS番号:

28523-93-5

分子量: 217.01

InChIキー: DQEOUPUFGJBXFK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

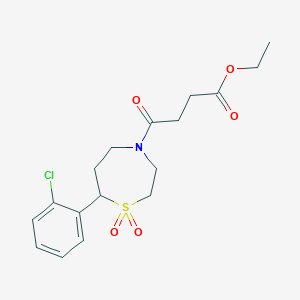

4,5-Dichloro-2-nitrobenzonitrile is a chemical compound used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates . It is a derivative of phthalonitrile .

Synthesis Analysis

The synthesis of 4,5-Dichloro-2-nitrobenzonitrile can be achieved from 4,5-Dichloro-1,2-benzenedicarboxamide . Another method involves the reaction of 2,5-dichloronitrobenzene with copper (I) cyanide . A different approach suggests the synthesis of 4,5-dichloro-2-nitrobenzonitrile from Sodium cyanide and 4,5-Dichloro-2-nitroaniline .Molecular Structure Analysis

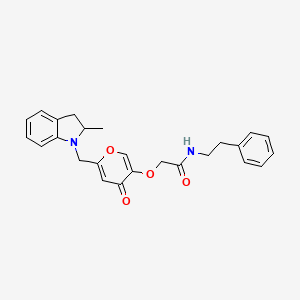

The molecular formula of 4,5-Dichloro-2-nitrobenzonitrile is C7H2Cl2N2O2 . The molecular weight is 217.01 .Chemical Reactions Analysis

The preparation of 4-chloro-2-nitrobenzonitrile involves reacting 2,5-dichloronitrobenzene with copper (I) cyanide in an inert solvent in the presence of an inorganic cyanide .科学的研究の応用

Thermophysical Studies

- The study of nitrobenzonitriles, including compounds similar to 4,5-Dichloro-2-nitrobenzonitrile, has involved the examination of their thermal behavior. Differential scanning calorimetry was used to determine heat capacities, enthalpies, and entropies of fusion processes for isomers of nitrobenzonitriles, revealing various phase transitions and temperature-dependent properties (Jiménez et al., 2002).

Vibrational Spectroscopy Analysis

- In a related compound, 4-chloro-3-nitrobenzonitrile, vibrational spectroscopy techniques such as FT-IR and μ-Raman spectra were used for experimental analysis. This study provided insights into the harmonic and anharmonic vibrational frequencies, geometric parameters, and electronic structure, such as HOMO and LUMO energies, of nitrobenzonitriles (Sert et al., 2013).

Synthesis of Thiazoloquinazolines

- Thiazoloquinazolines were synthesized starting from 2-amino-5-nitrobenzonitrile, which shares a similar structural framework with 4,5-Dichloro-2-nitrobenzonitrile. This synthesis involved multiple steps, including the use of microwave irradiation, highlighting the utility of nitrobenzonitriles in complex organic syntheses (Besson et al., 2000).

Hydrogenation Studies

- Research on the hydrogenation of nitrobenzonitriles using Raney nickel catalysts provides insights into the chemical reactivity and transformation pathways of these compounds. The position of the nitro group relative to the nitrile group significantly influenced the hydrogenation course, which is relevant for understanding the reactivity of 4,5-Dichloro-2-nitrobenzonitrile (Koprivova & Červený, 2008).

Spectral Analysis and Thermodynamics

- Investigations into the spectral and thermodynamic properties of chloro-nitrobenzonitriles, compounds structurally related to 4,5-Dichloro-2-nitrobenzonitrile, have been conducted. These studies include Raman and FTIR spectroscopy, normal coordinate analysis, and the computation of thermodynamic functions, providing a comprehensive understanding of the physical and chemical properties of these compounds (Rastogi et al., 2009).

特性

IUPAC Name |

4,5-dichloro-2-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEOUPUFGJBXFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-nitrobenzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2666816.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2666818.png)

![Spiro[3.4]octan-1-amine](/img/structure/B2666822.png)

![tert-butyl N-{8-azabicyclo[3.2.1]octan-3-ylmethyl}carbamate](/img/structure/B2666823.png)

![N-(4-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2666831.png)

![methyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2666837.png)